molecular formula C19H21N5O2S B239909 3-BUTANOYL-1-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA

3-BUTANOYL-1-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA

Cat. No.: B239909
M. Wt: 383.5 g/mol
InChI Key: YJAMLTMHOZZRSE-UHFFFAOYSA-N
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Description

3-BUTANOYL-1-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring a benzotriazole core with a methoxyphenyl and butanamide group, imparts specific chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTANOYL-1-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core is synthesized by reacting o-phenylenediamine with nitrous acid, followed by cyclization.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using 4-methoxyphenyl halide.

    Attachment of Butanamide Group: The butanamide group is attached via an amide coupling reaction using butanoyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-BUTANOYL-1-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Halides, acids, or bases; reaction conditions vary based on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-BUTANOYL-1-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 3-BUTANOYL-1-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA involves its interaction with specific molecular targets and pathways. The benzotriazole core can interact with metal ions, proteins, and enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, while the butanamide group can influence its solubility and stability. These interactions collectively contribute to the compound’s biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar methoxyphenyl group but different core structure.

    Benzotriazole: The core structure shared with the compound, but lacking the methoxyphenyl and butanamide groups.

    N-Butanoylbenzotriazole: Similar to the compound but without the methoxyphenyl group.

Uniqueness

3-BUTANOYL-1-[2-(4-METHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is unique due to its combination of functional groups, which impart specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]butanamide

InChI

InChI=1S/C19H21N5O2S/c1-4-5-18(25)21-19(27)20-15-11-17-16(10-12(15)2)22-24(23-17)13-6-8-14(26-3)9-7-13/h6-11H,4-5H2,1-3H3,(H2,20,21,25,27)

InChI Key

YJAMLTMHOZZRSE-UHFFFAOYSA-N

SMILES

CCCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)OC

Canonical SMILES

CCCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)OC

Origin of Product

United States

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